Boc-D-Arg(Tos)-OH
CAS No.: 61315-61-5
Cat. No.: VC21539430
Molecular Formula: C18H28N4O6S
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 61315-61-5 |
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Molecular Formula | C18H28N4O6S |
Molecular Weight | 428.5 g/mol |
IUPAC Name | (2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22-16(19)20-11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m1/s1 |
Standard InChI Key | XBQADBXCNQPHHY-LLVKDONJSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N |
Chemical Structure and Properties
Boc-D-Arg(Tos)-OH is a protected form of D-arginine featuring two key protecting groups: a tert-butoxycarbonyl (Boc) group protecting the alpha-amino function and a tosyl (Tos) group protecting the guanidine side chain. The molecular formula is C₁₈H₂₈N₄O₆S, identical to its L-isomer counterpart, with a molecular weight of 428.5 g/mol .
The compound's systematic IUPAC name is (2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, differing from the L-isomer only in the stereochemistry at the alpha carbon (2R instead of 2S). The D-configuration results in an opposite optical rotation compared to the L-form.
Physical Properties
While specific data for Boc-D-Arg(Tos)-OH is limited in the literature, the following properties can be extrapolated based on its L-isomer and the general principles of stereochemistry:
The D-isomer would be expected to have physical properties nearly identical to the L-isomer, with the primary difference being the sign of optical rotation (expected to be positive for the D-isomer compared to the negative value for the L-isomer).
Synthesis and Preparation
The synthesis of Boc-D-Arg(Tos)-OH follows similar methodologies to its L-counterpart, with the starting material being D-arginine rather than the naturally occurring L-arginine.
Synthetic Routes
The typical synthetic approach involves:
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Protection of the alpha-amino group of D-arginine with di-tert-butyl dicarbonate (Boc₂O) in basic conditions
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Selective tosylation of the guanidine side chain using tosyl chloride (TsCl)
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Purification via crystallization or chromatographic methods
Alternative approaches may involve starting with protected D-ornithine and converting it to the protected arginine derivative using reagents such as N,N′-Boc₂-S-methylisothiourea, similar to methods described for L-arginine derivatives .
Stock Solution Preparation
For laboratory use, Boc-D-Arg(Tos)-OH can be prepared in various concentrations as shown in the following table:
Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 2.3337 mL | 11.6686 mL | 23.3372 mL |
5 mM | 0.4667 mL | 2.3337 mL | 4.6674 mL |
10 mM | 0.2334 mL | 1.1669 mL | 2.3337 mL |
These solutions are typically prepared in appropriate solvents such as DMSO or DMF for stock solutions .
Applications in Peptide Chemistry
Boc-D-Arg(Tos)-OH serves critical functions in various biochemical and pharmaceutical applications, with its D-configuration offering unique advantages in certain contexts.
Peptide Synthesis
In peptide synthesis, Boc-D-Arg(Tos)-OH provides a protected D-arginine residue that can be incorporated into growing peptide chains. The protecting groups prevent unwanted side reactions during peptide bond formation . The D-configuration offers several advantages:
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Creation of proteolytically stable peptides resistant to natural enzymes that primarily recognize L-amino acids
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Introduction of specific conformational constraints in peptide structures
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Development of peptides with enhanced pharmacological properties
Research has shown that incorporation of D-arginine residues in certain peptides, such as in the case of [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂), can lead to compounds with high metabolic stability and potent bioactivity .
Drug Development
In pharmaceutical research, Boc-D-Arg(Tos)-OH is utilized to synthesize peptide-based drugs with improved properties:
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Enhanced stability against enzymatic degradation
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Modified receptor binding profiles
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Altered pharmacokinetic properties
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Novel conformational constraints leading to unique biological activities
For example, peptides containing D-Arg residues have been explored for their potential as opioid receptor ligands with improved properties. The D-Arg² in [Dmt¹]DALDA contributes to its extraordinary potency (3000 times more potent than morphine in certain assays) and metabolic stability (t₁/₂ = 1.8 h in sheep blood) .
Structure-Activity Relationship Studies
Researchers use Boc-D-Arg(Tos)-OH to explore how stereochemistry affects peptide-receptor interactions. The incorporation of D-arginine can significantly alter:
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Receptor subtype selectivity
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Binding affinity
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Functional activity
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Signaling pathway activation
Studies have demonstrated that replacing L-Arg with D-Arg can shift selectivity between different opioid receptor subtypes (μ, δ, and κ), highlighting the importance of stereochemistry in peptide-receptor interactions .
Comparative Analysis with Boc-L-Arg(Tos)-OH
The D-isomer differs from the more commonly used L-isomer primarily in its stereochemistry, which confers important functional differences:
Property | Boc-L-Arg(Tos)-OH | Boc-D-Arg(Tos)-OH |
---|---|---|
Configuration at Cα | S | R |
Optical Rotation | [α]20/D -3.5±0.5°, c = 4% in DMF | Expected to be opposite sign (+) |
Natural Occurrence | Derived from natural L-arginine | Derived from synthetic D-arginine |
Peptide Conformation | Leads to natural peptide conformations | Induces non-natural conformations |
Metabolic Stability | Standard | Enhanced in resulting peptides |
Receptor Selectivity | Standard pattern | Can alter receptor subtype preference |
These differences make Boc-D-Arg(Tos)-OH particularly valuable when designing peptides with enhanced stability, altered conformations, or modified receptor binding profiles.
Current Research and Future Directions
The unique properties of D-amino acids, including D-arginine, continue to drive research interest. Current areas of investigation involving Boc-D-Arg(Tos)-OH include:
Peptide-Based Therapeutics
Researchers are exploring D-arginine-containing peptides for various therapeutic applications, including:
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Pain management through novel opioid receptor ligands
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Cell-penetrating peptides for drug delivery
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Antimicrobial peptides with enhanced stability
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Neuroprotective peptides
The strategic incorporation of D-arginine residues can enhance the stability and bioavailability of these therapeutic peptides.
Structural Biology
D-arginine incorporation allows researchers to probe protein-peptide interactions in new ways:
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Creating peptide mimetics that bind to target proteins but resist degradation
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Developing tools to study receptor-ligand interactions with modified binding characteristics
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Creating peptide probes with altered conformational properties for structural studies
Bioconjugation
Boc-D-Arg(Tos)-OH can be utilized in bioconjugation techniques to attach peptides to other molecules or surfaces, enabling:
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